molecular formula C18H32O3 B163630 Coriolic acid CAS No. 73804-64-5

Coriolic acid

Cat. No. B163630
CAS RN: 73804-64-5
M. Wt: 296.4 g/mol
InChI Key: HNICUWMFWZBIFP-BSZOFBHHSA-N
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Description

Coriolic acid, also known as ®-13-hydroxy-cis-9, trans-11-octadecadienoic acid, is a rare fatty acid found in Coriaria seed oil . It was isolated as the methyl ester from two Coriaria seed oils in 66 and 68% yields .


Synthesis Analysis

The chemoenzymatic conversion of trilinolein to (+)-coriolic acid has been investigated. This process involves the lipase-catalyzed hydrolysis of trilinolein and lipoxygenation of the liberated linoleic acid. These reactions were coupled in a two-phase medium that consisted of a pH 9 borate buffer and a water-immiscible organic solvent (octane) .


Molecular Structure Analysis

Coriolic acid has a molecular formula of C18H32O3 and a molecular weight of 296.44 . The double bonds and hydroxyl group were located by periodate-permanganate oxidation before, and chromic acid oxidation after, hydrogenation of the double bonds .


Chemical Reactions Analysis

Coriolic acid is produced through the lipase-catalyzed hydrolysis of trilinolein and lipoxygenation of the liberated linoleic acid . It has been suggested that coriolic acid could be an intermediate in the biogenetic conversion of linoleic acid to conjugated trienoic acids .


Physical And Chemical Properties Analysis

Coriolic acid is a type of fatty acid. Fatty acids are known for their ability to form triglycerides, which are the main form of storage lipids in most plants .

Scientific Research Applications

  • Cancer Research :

    • Coriolic acid, extracted from Salicornia herbacea L., has shown promise in targeting breast cancer stem cells (BCSCs). It inhibits the formation of mammospheres, induces apoptosis in BCSCs, and decreases the population of CD44^high/CD24^low cells, which are indicative of a cancer stem cell phenotype. Furthermore, it downregulates specific genes related to cancer stem cells such as Nanog, Oct4, and CD44, and decreases transcriptional and translational levels of the c-Myc gene, a critical factor for CSC survival (Yu-Chan Ko et al., 2020).
  • Synthesis and Applications :

    • Research has been conducted on the stereoselective synthesis of coriolic acid and its natural ionophore counterpart, dimorphecolic acid. These substances, derived from bovine heart mitochondria, have also been identified as self-defensive substances in rice plants against rice blast disease (A. Rao et al., 1985).
    • Another study on the synthesis of coriolic acid involved creating a novel synthetic approach starting from readily available compounds. This process included a series of reactions such as acylation, coupling, and enantioselective reduction (F. Babudri et al., 2000).
  • Biochemical Studies :

    • Coriolic acid was isolated from Coriaria seed oils, and its intraglyceride distribution was studied. The research indicated a preference for the corioloyl group in the 1,3-positions of triglyceride molecules, suggesting its significance in the biogenetic conversion of linoleic acid to conjugated trienoic acids (W. Tallent et al., 1968).
  • Antibacterial Properties :

    • Isolated from the cyanobacterium Oscillatoria redekei, coriolic acid demonstrated antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, Micrococcus flavus, and Staphylococcus aureus. This was the first report of such activity by hydroxylated unsaturated fatty acids and the occurrence of coriolic acid in cyanobacteria (S. Mundt et al., 2003).

properties

IUPAC Name

(9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICUWMFWZBIFP-BSZOFBHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316494
Record name (±)-Coriolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coriolic acid

CAS RN

18104-45-5
Record name (±)-Coriolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18104-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Coriolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
536
Citations
F Babudri, V Fiandanese, G Marchese, A Punzi - Tetrahedron, 2000 - Elsevier
… Coriolic acid 1 is an oxygenated unsaturated fatty acid deriving from the metabolism of … Furthermore, coriolic acid 1 is present in bovine heart mitochondria 2 and in the sera of patients …
Number of citations: 33 www.sciencedirect.com
AVR Rao, SP Reddy, ER Reddy - The Journal of Organic …, 1986 - ACS Publications
… Coriolic acid (1), a divalent cation ionophore and a self-defensive … Coriolic acid (l)1 belonging to a family of oxy… In order to get coriolic acid (1) in substantial quantities for biological …
Number of citations: 32 pubs.acs.org
WH Tallent, J Harris, GF Spencer, IA Wolff - Lipids, 1968 - Wiley Online Library
… The possible significance of coriolic acid as an intermediate in the biogenetic conversion of … Two lines of evidence support involvement of coriolic acid or a derivative of it in some such …
Number of citations: 21 aocs.onlinelibrary.wiley.com
AVR Rao, ER Reddy, GVM Sharma, P Yadagiri… - Tetrahedron letters, 1985 - Elsevier
A stereoselective synthesis of coriolic acid and dimorphecolic acid - ScienceDirect … Described herein is a convenient synthesis of coriolic acid ( 1 ) and dimorphecolic acid ( 2 ) …
Number of citations: 41 www.sciencedirect.com
YC Ko, HS Choi, JH Kim, SL Kim, BS Yun, DS Lee - Molecules, 2020 - mdpi.com
… We purified coriolic acid from the plant and examined its anti-CSC activity. Coriolic acid inhibited both the regulation of c-Myc at the transcriptional level and protein level and the …
Number of citations: 8 www.mdpi.com
AVR Rao, ER Reddy, GVM Sharma, P Yadagiri… - Tetrahedron, 1986 - Elsevier
… synthesis of coriolic acid (1) and dimorphecolic … in aqueous methanol afforded coriolic acid I in 65% yield after chromatographrc … 8 in the synthesis of coriolic acid (L) was also …
Number of citations: 29 www.sciencedirect.com
M Gargouri, MD Legoy - Journal of the American Oil Chemists' Society, 1997 - Springer
… of trilinolein to (+)-coriolic acid was investigated in this work. … coriolic acid (purity >95%). Recovery of this compound by liquid–liquid extraction was easy. The structure of (+)-coriolic acid …
Number of citations: 19 link.springer.com
P Manini, E Camera, M Picardo, A Napolitano… - Chemistry and physics …, 2005 - Elsevier
… (13S,9Z,11E)-13-Hydroxy-9,11-octadecadienoic acid (13-(S)-HODE, 1a), commonly referred to as coriolic acid, is a major product of lipid metabolism which arises by 15-lipoxygenase-…
Number of citations: 10 www.sciencedirect.com
N Kann, T Rein, B Aakermark… - The Journal of Organic …, 1990 - ACS Publications
… (E,E)-Coriolic Acid. We have used the reagents 4 in the key step of a short synthesis of (±)-(E,£)-coriolic acid (45), a double bond isomer of naturally occurring coriolic acid (13-hydroxy-9…
Number of citations: 71 pubs.acs.org
D Martini, G Iacazio, D Ferrand, G Buono… - Biocatalysis, 1994 - Taylor & Francis
… Application to the Large Scale Preparation of (+)-Coriolic Acid We took advantage of the conditions determined previously to synthesize ( + )-coriolic acid (1 b) on a large scale starting …
Number of citations: 44 www.tandfonline.com

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